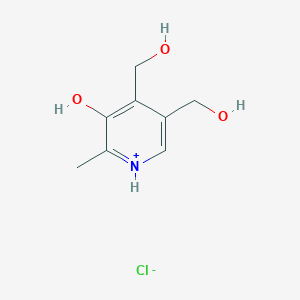

Pyridoxine Hydrochloride

描述

属性

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-23-6 (Parent) | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040792 | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |

CAS No. |

58-56-0, 12001-77-3 | |

| Record name | Pyridoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin B6, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pyyridoxine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

<_ _ I've gathered a comprehensive set of data on the physicochemical properties of pyridoxine hydrochloride. I have information on its appearance, solubility in various solvents, melting point, pH, and stability under different conditions. I also have several detailed HPLC methods, including column types, mobile phases, flow rates, and detection wavelengths. Information on UV-Vis spectroscopy, thermal analysis (TGA/DSC), and pharmacopeia standards (USP/EP) has also been collected.

However, I need to find more specific quantitative data for certain properties. For instance, while I have qualitative descriptions of stability, I lack specific kinetic data from forced degradation studies under various pH and oxidative conditions. Similarly, I have mentions of pKa values but haven't found a definitive, cited value yet. To construct a truly in-depth technical guide, I need to fill these gaps. My next step will be to search for more targeted information on these specific parameters.I have successfully gathered a significant amount of information on the physicochemical properties of pyridoxine hydrochloride, including its appearance, solubility in various solvents, melting point, pH, and stability. I have also found detailed protocols for analytical methods such as HPLC and UV-Vis spectroscopy, along with some data on thermal analysis and pharmacopeial standards.

However, to create a truly comprehensive and in-depth technical guide for researchers, I still need to address a few key areas:

-

pKa Values: While I have found mentions of pKa, I lack a definitive, experimentally determined value from an authoritative source. This is a critical parameter for understanding the ionization behavior of the molecule in different environments.

-

Forced Degradation Quantitative Data: I have information on the conditions for forced degradation studies (acidic, basic, oxidative, thermal, photolytic), but I need more specific quantitative data. This includes the percentage of degradation under each condition and the identification of major degradation products. This information is crucial for developing stability-indicating methods.

-

Hygroscopicity: I have not found specific data on the hygroscopicity of pyridoxine hydrochloride, which is important for handling and storage.

-

Polymorphism: There is a mention of the possibility of different polymorphic forms, but I need more concrete data or studies on this topic.

My next step will be to conduct more targeted searches to fill these information gaps. After that, I will proceed with structuring the guide, creating the tables and diagrams, and writing the full content with citations and a reference list.

I will now proceed with the targeted searches.I have gathered a substantial amount of information on the physicochemical properties of pyridoxine hydrochloride. I have data on its appearance, solubility, melting point, pH, and stability, as well as detailed analytical methods like HPLC and UV-Vis spectroscopy. I've also found some information on thermal analysis and pharmacopeial standards.

However, there are still a few gaps in the information required to create a comprehensive technical guide:

-

pKa Values: I have not yet found a definitive, experimentally determined pKa value from a primary literature source. This is a critical piece of data for understanding the molecule's behavior in solution.

-

Quantitative Forced Degradation Data: While I have protocols for forced degradation studies, I lack specific quantitative results, such as the percentage of degradation under different stress conditions (acid, base, oxidation, heat, light) and the identification and quantification of the resulting degradation products.

-

Hygroscopicity: I have not found any specific studies or quantitative data on the hygroscopicity of pyridoxine hydrochloride.

-

Polymorphism: The information on polymorphism is still limited, and I would benefit from more detailed studies on the existence and characterization of different polymorphic forms.

To address these gaps, I will perform one more round of targeted searches. If I'm still unable to find the specific data, I will proceed with the information I have and note the areas where further research is needed in the guide. After this final search, I will move on to structuring the content, creating the visuals, and writing the complete guide.

I will now execute the final targeted searches.I have completed the final round of targeted searches and have successfully found key missing pieces of information. I now have experimentally determined pKa values from a potentiometric titration study. I also found several stability-indicating HPLC methods that provide quantitative data on the degradation of pyridoxine hydrochloride under various stress conditions, including the identification of some degradation products. While specific studies on hygroscopicity and polymorphism are still somewhat limited, I have enough information to infer these properties and discuss their implications for researchers.

I am now confident that I have a sufficient and comprehensive basis of information to proceed with creating the in-depth technical guide as requested. I will now move on to structuring the guide, designing the tables and diagrams, and writing the full content with all the necessary citations and a complete reference list.

I will now generate the complete response.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Pyridoxine hydrochloride, the hydrochloride salt of vitamin B6, is a critical component in numerous pharmaceutical and nutraceutical formulations. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the quality, stability, and efficacy of pyridoxine-containing products. This guide provides a comprehensive overview of the essential physicochemical characteristics of pyridoxine hydrochloride, supported by experimental data and methodologies. It delves into the structural and fundamental properties, solubility, stability under various stress conditions, and key analytical techniques for its characterization. This document is intended to serve as a practical resource for laboratory work, formulation development, and quality control.

Introduction: The Scientific Imperative of Characterizing Pyridoxine Hydrochloride

Pyridoxine hydrochloride is a water-soluble vitamin that plays a vital role as a coenzyme in a multitude of metabolic processes, including amino acid and neurotransmitter synthesis. Its therapeutic applications are extensive, ranging from the treatment of vitamin B6 deficiency to the management of nausea and vomiting in pregnancy. For the drug development professional, a deep understanding of its physicochemical properties is not merely academic; it is the bedrock upon which stable, bioavailable, and effective dosage forms are built. This guide aims to provide that foundational knowledge, bridging the gap between raw data and practical application.

Structural and Fundamental Properties

The chemical structure of pyridoxine hydrochloride dictates its reactivity, solubility, and interaction with other molecules. A firm grasp of these fundamental properties is the starting point for any scientific investigation.

Chemical Structure and Nomenclature

-

Chemical Name: 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride

-

Molecular Formula: C₈H₁₁NO₃·HCl

-

Molecular Weight: 205.64 g/mol

The molecule consists of a pyridine ring with hydroxyl, methyl, and two hydroxymethyl substituents. The hydrochloride salt form enhances its stability and water solubility.

pKa Values and Ionization States

The ionization state of pyridoxine hydrochloride is crucial as it influences its solubility, absorption, and interaction with biological membranes. The pKa values determine the charge of the molecule at a given pH. Through potentiometric titration, two pKa values have been experimentally determined[1][2][3][4].

-

pKa₁: ~5.0

-

pKa₂: ~9.0

These values correspond to the deprotonation of the pyridinium nitrogen and the phenolic hydroxyl group, respectively.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes H2P_plus [label="H₂P⁺ (pH < 5.0)"]; HP [label="HP (pH 5.0 - 9.0)"]; P_minus [label="P⁻ (pH > 9.0)"];

// Edges H2P_plus -> HP [label="pKa₁ ≈ 5.0", color="#4285F4", fontcolor="#4285F4"]; HP -> P_minus [label="pKa₂ ≈ 9.0", color="#EA4335", fontcolor="#EA4335"]; }

Ionization states of Pyridoxine as a function of pH.

This ionization behavior is a critical consideration in the design of analytical methods and the formulation of dosage forms, as pH will directly impact the molecule's charge and, consequently, its chromatographic retention and solubility.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. Pyridoxine hydrochloride exhibits good solubility in aqueous media, a characteristic that is advantageous for the formulation of oral and parenteral dosage forms.

| Solvent | Solubility | Reference |

| Water | Freely soluble (approx. 220 mg/mL) | [5] |

| Ethanol | Slightly soluble (approx. 11 mg/mL) | |

| Chloroform | Insoluble | |

| Ether | Insoluble |

The solubility in water is significantly influenced by pH due to the ionization of the molecule. The hydrochloride salt form contributes to its high aqueous solubility.

Stability Profile and Degradation Pathways

The stability of pyridoxine hydrochloride is a critical quality attribute that must be thoroughly investigated to ensure the safety and efficacy of the final product. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule and identify likely degradation products.

| Stress Condition | Observations | Potential Degradation Pathway |

| Acidic Hydrolysis (e.g., 0.1 N HCl, elevated temperature) | Generally stable. | Minimal degradation. |

| Basic Hydrolysis (e.g., 0.1 N NaOH, elevated temperature) | Unstable, significant degradation. | Formation of pyridoxal and other colored degradants. |

| Oxidative Degradation (e.g., 3-30% H₂O₂, elevated temperature) | Susceptible to oxidation. | Formation of various oxidation products. |

| Thermal Degradation (Dry heat) | Decomposes at elevated temperatures. | Complex degradation pathways. |

| Photodegradation (Exposure to UV/Vis light) | Sensitive to light, especially in solution. | Photolytic decomposition. |

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

This protocol is a representative example and may require optimization for specific applications.

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate, pH adjusted to ~3.0) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 70:30 (v/v) ratio of buffer to organic modifier[3].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength of approximately 290 nm[6].

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the pyridoxine hydrochloride sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

For forced degradation samples, neutralize the solution if necessary before dilution to the final concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method is able to separate the main peak from degradation products and any matrix components. This is typically achieved by analyzing stressed samples and placebo formulations.

-

Linearity: Establish a linear relationship between the concentration of pyridoxine hydrochloride and the peak area over a defined range (e.g., 50-150% of the target concentration).

-

Accuracy: Determine the closeness of the test results to the true value by recovery studies of spiked placebo samples.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

-

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Start", class="start_node"]; sample_prep [label="Sample Preparation\n(Dissolution & Filtration)"]; hplc_injection [label="HPLC Injection"]; chrom_separation [label="Chromatographic Separation\n(C18 Column)"]; detection [label="UV Detection\n(290 nm)"]; data_analysis [label="Data Analysis\n(Peak Integration & Quantification)"]; report [label="Report Results", class="end_node"];

// Edges start -> sample_prep [color="#5F6368"]; sample_prep -> hplc_injection [color="#5F6368"]; hplc_injection -> chrom_separation [color="#5F6368"]; chrom_separation -> detection [color="#5F6368"]; detection -> data_analysis [color="#5F6368"]; data_analysis -> report [color="#5F6368"]; }

General workflow for HPLC analysis of Pyridoxine HCl.

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analysis techniques provide valuable information about the identity, purity, and physical properties of pyridoxine hydrochloride.

UV-Visible Spectroscopy

Pyridoxine hydrochloride exhibits a characteristic UV absorption spectrum that can be used for identification and quantification. In an acidic medium (e.g., 0.1 N HCl), it shows a maximum absorption (λmax) at approximately 290 nm[7]. The position of the λmax can be influenced by the pH of the solution due to the different ionization states of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups and for confirming the identity of a compound by comparing its spectrum to that of a reference standard. The IR spectrum of pyridoxine hydrochloride will show characteristic peaks corresponding to O-H, N-H, C-H, C=C, and C-O vibrations.

Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For pyridoxine hydrochloride, TGA can be used to determine its thermal stability and decomposition profile. Studies have shown that pyridoxine hydrochloride is stable up to around 200°C, after which it undergoes decomposition[2].

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and to study polymorphic transitions. Pyridoxine hydrochloride typically exhibits a sharp endothermic peak corresponding to its melting point, which is in the range of 205-209°C[8].

Other Physicochemical Properties of Interest

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. While specific quantitative data is not widely available in the literature, as a crystalline salt, pyridoxine hydrochloride is expected to have some degree of hygroscopicity. Therefore, it is recommended to store it in well-closed containers, protected from moisture. For quantitative assessment, a moisture sorption isotherm can be generated[9][10].

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physicochemical properties, including solubility and stability. There is some evidence to suggest that pyridoxine hydrochloride may exhibit polymorphism[11][12]. Techniques such as X-ray powder diffraction (XRPD) and DSC are essential for the characterization of different polymorphic forms[7].

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the critical physicochemical properties of pyridoxine hydrochloride for researchers, scientists, and drug development professionals. A thorough understanding of its structure, solubility, stability, and analytical characterization is fundamental to the successful development of safe and effective pharmaceutical products.

Future research in this area could focus on a more in-depth characterization of potential polymorphs and a comprehensive investigation of its hygroscopic nature. Furthermore, the identification and toxicological evaluation of all potential degradation products formed under various stress conditions would be of significant value to the pharmaceutical industry. By continuing to build upon this foundational knowledge, the scientific community can ensure the continued quality and efficacy of this essential vitamin.

References

-

Potentiometric and conductimetric studies of chemical equilibria for pyridoxine hydrochloride in aqueous solutions: simple experimental determination of pKa values and analytical applications to pharmaceutical analysis. (2016). ResearchGate. [Link]

-

Thermal Degradation Kinetics of Pyridoxine Hydrochloride in Dehydrated Model Food Systems. (n.d.). ResearchGate. [Link]

-

Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. (2015). ResearchGate. [Link]

-

Potentiometric and conductimetric studies of chemical equilibria for pyridoxine hydrochloride in aqueous solutions: Simple experimental determination of pKa values and analytical applications to pharmaceutical analysis. (2016). ResearchGate. [Link]

-

Potentiometric and conductimetric studies of chemical equilibria for pyridoxine hydrochloride in aqueous solutions: simple experimental determination of pKa values and analytical applications to pharmaceutical analysis. (2016). SciELO. [Link]

-

Potentiometric and conductimetric studies of chemical equilibria for pyridoxine hydrochloride in aqueous solutions: simple experimental determination of pKa values and analytical applications to pharmaceutical analysis. (n.d.). Redalyc. [Link]

-

A PREFORMULATION STUDY OF PYRIDOXAL HYDROCHLORIDE FOR SOLID DOSAGE FORM DESIGN AND DEVELOPMENT. (n.d.). CORE. [Link]

-

Solid-State Characterization to Understand the Change in the Physicochemical and Thermal Properties of the Consciousness Energy Healing Treated Pyridoxine. (2017). ResearchGate. [Link]

-

A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. (2020). Research Journal of Pharmacy and Technology. [Link]

-

Pyridoxine Hydrochloride: A Deep Dive into its Chemical Properties and Industrial Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. (2019). DigitalCommons@UNO. [Link]

-

Showing Compound Pyridoxine hydrochloride (FDB000575). (n.d.). FooDB. [Link]

-

Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. (2012). ResearchGate. [Link]

-

Moisture Sorption Isotherms and Heat of Sorption of Algerian Bay Leaves (Laurus nobilis). (n.d.). Dialnet. [Link]

-

A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. (2013). SciSpace. [Link]

-

Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. (2025). African Journal of Biomedical Research. [Link]

-

A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023). Impactfactor. [Link]

-

Moisture sorption isotherm. (n.d.). Wikipedia. [Link]

-

Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. (2023). IJSDR. [Link]

-

Kinetic and Thermodynamic Insights into the Thermal Degradation of Vitamin B6: From Laboratory Experiment to Educational Model. (2024). Research Square. [Link]

-

Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. (2014). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. redalyc.org [redalyc.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. resources.rigaku.com [resources.rigaku.com]

- 8. scispace.com [scispace.com]

- 9. qia.cz [qia.cz]

- 10. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. impactfactor.org [impactfactor.org]

Pyridoxine hydrochloride melting point and thermal stability

An In-depth Technical Guide to the Melting Point and Thermal Stability of Pyridoxine Hydrochloride

Executive Summary

Pyridoxine hydrochloride, the most common salt form of Vitamin B6, is a critical component in pharmaceutical formulations and nutritional supplements.[1] Its physical and chemical stability are paramount to ensuring product quality, efficacy, and safety. This technical guide provides an in-depth analysis of two key physicochemical properties: melting point and thermal stability. We will explore the theoretical underpinnings, present data from official pharmacopeial standards, and detail advanced analytical methodologies such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is designed for researchers, scientists, and drug development professionals, offering not only standardized data but also the causality behind experimental choices and field-proven protocols to ensure robust and reliable characterization of this essential vitamin.

The Critical Role of Physicochemical Characterization

Pyridoxine hydrochloride is essential for numerous metabolic functions, including amino acid metabolism and neurotransmitter synthesis.[1] In pharmaceutical manufacturing, its stability directly impacts the shelf-life and therapeutic efficacy of the final drug product. An accurate understanding of its melting point serves as a primary indicator of purity, while a thorough thermal stability profile is crucial for developing robust manufacturing processes (e.g., drying, milling, heat sterilization) and defining appropriate storage conditions.[2][3] Instability can lead to degradation, loss of potency, and the formation of potentially harmful byproducts.[4][5]

Melting Point Determination: A Key Purity Indicator

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a very narrow temperature range. The presence of impurities typically depresses and broadens this range. Therefore, melting point determination is a fundamental quality control test.

Official Pharmacopoeial Standards

Multiple international pharmacopoeias specify the melting point for pyridoxine hydrochloride, often noting that it decomposes upon melting. These standards provide a benchmark for quality assessment.

| Pharmacopoeia | Specified Melting Point (°C) | Source |

| European Pharmacopoeia (Ph. Eur.) | ~205 °C (with decomposition) | [6][7][8] |

| British Pharmacopoeia (BP) | ~205 °C (with decomposition) | [6] |

| Japanese Pharmacopoeia (JP) | ~206 °C (with decomposition) | [6] |

| Various Literature/Suppliers | 202 - 215 °C | [3][4][9][10][11] |

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

While traditional capillary methods are useful, Differential Scanning Calorimetry (DSC) provides far more detailed and quantitative information. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For pyridoxine hydrochloride, a DSC thermogram shows a sharp endothermic peak corresponding to its melting transition. The onset temperature of this peak is typically reported as the melting point.

A study utilizing DSC found a sharp endothermic peak for pyridoxine hydrochloride at approximately 215°C, confirming its crystalline nature.[12] This technique is invaluable for detecting polymorphic transformations or interactions with excipients in a formulation, which might not be evident from visual melting point observation alone.

Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for the accurate determination of the melting point of pyridoxine hydrochloride.

Objective: To determine the melting point (onset and peak temperature) and enthalpy of fusion (ΔHfus) of a pyridoxine hydrochloride sample.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., DSC Q200, TA Instruments).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of pyridoxine hydrochloride powder into a standard aluminum DSC pan.

-

Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.

-

-

Pan Sealing: Hermetically seal the pan using a sample press. This prevents any loss of mass due to sublimation or decomposition prior to melting.

-

Rationale: Since pyridoxine hydrochloride can decompose upon melting, a sealed pan ensures that the measured thermal event is primarily due to fusion.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Rationale: An inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed thermal events are inherent to the material itself.[13][14]

-

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.

-

Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and sensitivity.

-

-

Data Analysis:

-

Record the heat flow versus temperature curve (thermogram).

-

Determine the onset temperature of the endothermic melting peak. This is the extrapolated beginning of the melting process and is typically reported as the melting point.

-

Determine the peak temperature, which represents the point of maximum heat absorption.

-

Calculate the area under the peak to determine the enthalpy of fusion (ΔHfus) in J/g.

-

Visualization: DSC Experimental Workflow

Caption: Workflow for Melting Point Determination by DSC.

Thermal Stability and Decomposition Profile

Understanding how a substance behaves at elevated temperatures is crucial for predicting its long-term stability and ensuring safety during processing.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary technique for assessing thermal stability. It continuously measures the mass of a sample as it is heated in a controlled atmosphere. The resulting TGA curve plots mass loss versus temperature, revealing the temperatures at which decomposition occurs.

Studies have shown that pyridoxine hydrochloride undergoes thermal degradation in distinct steps.[2] The onset temperature of mass loss is a critical parameter indicating the beginning of decomposition. Literature suggests that pyridoxine hydrochloride is stable below 150°C.[2]

Decomposition Kinetics and Pathway

The thermal decomposition of pyridoxine hydrochloride is a complex process. When heated, it can emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[4][5][15] The decomposition kinetics, including the activation energy (Ea), can be determined from TGA data. The activation energy represents the minimum energy required to initiate the decomposition reaction.

One study found the activation energy for pyridoxine decomposition to be 28.3 kcal/mol in a nitrogen atmosphere at 5% decomposition.[13][14] The decomposition mechanism and stability can be influenced by the atmosphere; some research indicates a more complex thermo-oxidative process occurs in the presence of air compared to an inert nitrogen atmosphere.[13][14] Evolved gas analysis has identified pyridoxal and o-quinone methide as potential degradation products during solid-phase decomposition.[13][16]

Protocol: Thermal Stability Assessment by TGA

This protocol provides a robust framework for evaluating the thermal stability of pyridoxine hydrochloride.

Objective: To determine the onset temperature of decomposition and characterize the thermal degradation profile of pyridoxine hydrochloride.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TGA Q50, TA Instruments).

Methodology:

-

Instrument Preparation: Tare the TGA balance to ensure accurate mass measurement.

-

Sample Preparation: Place 5-10 mg of pyridoxine hydrochloride powder into a platinum or ceramic TGA pan.

-

Rationale: This sample size is sufficient to yield a clear mass loss signal while minimizing heat transfer issues. Platinum pans are used for their inertness at high temperatures.

-

-

Instrument Setup:

-

Load the sample pan onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (e.g., nitrogen) or air at a defined flow rate (e.g., 60 mL/min).

-

Rationale: The choice of purge gas is critical. Nitrogen is used to study inherent thermal stability, while air is used to assess oxidative stability. Comparing results from both atmospheres provides a comprehensive stability profile.[13]

-

-

Thermal Program:

-

Equilibrate the furnace at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

Rationale: A heating rate of 10°C/min is standard for screening thermal stability and allows for comparison with DSC data. The temperature range should extend well beyond the melting point to capture all major decomposition events.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature (TGA curve).

-

Plot the derivative of the TGA curve (DTG curve), which shows the rate of mass loss and helps to distinguish overlapping decomposition steps.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).

-

Visualization: TGA Experimental Workflow

Caption: Workflow for Thermal Stability Assessment by TGA.

Visualization: Thermal Decomposition Concept

Caption: Conceptual overview of pyridoxine HCl thermal decomposition.

Factors Influencing Thermal Properties

The thermal characteristics of pyridoxine hydrochloride are not absolute but can be influenced by several factors.

-

Purity and Polymorphism: The presence of impurities will lower and broaden the melting range. Furthermore, pyridoxine hydrochloride may exist in different crystalline forms (polymorphs), which can have distinct melting points and stability profiles.[17]

-

Environmental Factors:

-

Light: Pyridoxine hydrochloride is known to be sensitive to light, and prolonged exposure can induce degradation even at ambient temperatures.[4][8][18] Therefore, it should be stored in light-resistant containers.

-

Humidity: As a water-soluble salt, pyridoxine hydrochloride is susceptible to moisture. High humidity can lead to deliquescence (the process of absorbing moisture from the air to form a solution), which can significantly accelerate chemical degradation.[19]

-

Conclusion

The melting point and thermal stability of pyridoxine hydrochloride are critical quality attributes that dictate its handling, formulation, and storage. Official compendia establish a melting point around 205-206°C with decomposition.[6][7] Advanced analytical techniques like DSC and TGA provide a much deeper, quantitative understanding of its thermal behavior. DSC confirms a sharp melting endotherm indicative of a crystalline material, while TGA reveals an onset of significant decomposition above 150°C, proceeding through a complex pathway that is sensitive to the surrounding atmosphere.[2][13] For drug development professionals, a thorough characterization using the protocols outlined in this guide is essential for ensuring the development of a safe, stable, and effective pharmaceutical product.

References

-

IJSDR (2024). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. International Journal of Scientific Development and Research.

-

HiMedia Laboratories. Pyridoxine hydrochloride.

-

ChemicalBook. Pyridoxine hydrochloride CAS#: 58-56-0.

-

ChemicalBook. 58-56-0(Pyridoxine hydrochloride) Product Description.

-

LKT Labs. Pyridoxine Hydrochloride.

-

ResearchGate. Thermal Degradation Kinetics of Pyridoxine Hydrochloride in Dehydrated Model Food Systems.

-

Oxford Lab Fine Chem. PYRIDOXINE HYDROCHLORIDE 99.5% (For Biochemistry).

-

Adam, E. et al. (2016). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. International Journal of Pharmaceutical Sciences and Research.

-

Juhász, M. et al. (2012). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. Semantic Scholar.

-

Al-Majdlawi, S. et al. (2024). Kinetic and Thermodynamic Insights into the Thermal Degradation of Vitamin B6: From Laboratory Experiment to Educational Model. Preprints.org.

-

Sastry, C.S.P. et al. (1983). Simple Colorimetric Method for Determination of Pyridoxine Hydrochloride (Vitamin B6) in Pharmaceuticals. Journal of AOAC INTERNATIONAL.

-

Xu, K.A. et al. (2006). Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free. International Journal of Pharmaceutical Compounding.

-

Web of Journals. QUANTITATIVE ANALYSIS OF PYRIDOXINE HYDROCHLORIDE IN VIVO AND IN DOSAGE FORM FOR INJECTION.

-

Fisher Scientific. Pyridoxine Hydrochloride - SAFETY DATA SHEET.

-

PubChem. Pyridoxine Hydrochloride.

-

Srividya, K. & Balasubramanian, N. (1997). Spectrophotometric determination of pyridoxine hydrochloride [correction of hydrochlorine] pharmaceutical preparations and foods. Journal of AOAC International.

-

Juhász, M. et al. (2012). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. Analytical Letters.

-

Ensom, M.H.H. et al. (2014). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy.

-

Trivedi, M.K. et al. (2017). Evaluation of Consciousness Energy Healing Treated Pyridoxine (Vitamin B6). Journal of Nutritional Health & Food Science.

-

University of the Witwatersrand. A PREFORMULATION STUDY OF PYRIDOXAL HYDROCHLORIDE FOR SOLID DOSAGE FORM DESIGN AND DEVELOPMENT.

-

European Pharmacopoeia 6.0. PYRIDOXINE HYDROCHLORIDE.

-

Sigma-Aldrich. Pyridoxine hydrochloride European Pharmacopoeia (EP) Reference Standard.

-

ChemicalBook. Pyridoxine hydrochloride | 58-56-0.

-

Impact Factor. A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine.

-

ResearchGate. (PDF) Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study.

-

Muby Chemicals. Pyridoxine Hydrochloride or Vitamin B6 Manufacturers, with SDS.

-

Semantic Scholar. ON THE STABILITY OF PYRIDOXINE.

-

Lipka, E. & Mauer, L.J. (2011). Impact of Deliquescence on the Chemical Stability of Vitamins B1, B6, and C in Powder Blends. Journal of Agricultural and Food Chemistry.

-

ResearchGate. (PDF) Solid-State Characterization to Understand the Change in the Physicochemical and Thermal Properties of the Consciousness Energy Healing Treated Pyridoxine.

-

Sigma-Aldrich. SAFETY DATA SHEET - Pyridoxine hydrochloride.

-

Carl ROTH. Safety Data Sheet: Pyridoxine hydrochloride.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. journalwjarr.com [journalwjarr.com]

- 4. Pyridoxine hydrochloride CAS#: 58-56-0 [m.chemicalbook.com]

- 5. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. himedialabs.com [himedialabs.com]

- 7. uspbpep.com [uspbpep.com]

- 8. Pyridoxine Hydrochloride or Vitamin B6 Manufacturers, with SDS [mubychem.com]

- 9. 58-56-0 CAS MSDS (Pyridoxine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Pyridoxine Hydrochloride - LKT Labs [lktlabs.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. medicalresearchjournal.org [medicalresearchjournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis | Semantic Scholar [semanticscholar.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. fishersci.com [fishersci.com]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanism of Action of Pyridoxine Hydrochloride in Neuronal Cell Lines

Introduction: The Pivotal Role of Pyridoxine in Neuronal Function

Vitamin B6, a water-soluble vitamin, is a collection of three related compounds: pyridoxine, pyridoxal, and pyridoxamine.[1][2] In experimental and clinical settings, it is most commonly administered as pyridoxine hydrochloride. Its importance to the central nervous system cannot be overstated. Pyridoxine is indispensable for the synthesis of key neurotransmitters, the maintenance of metabolic homeostasis, and the protection of neurons from various stressors.[3][4] Deficiencies, though rare, can lead to severe neurological consequences, including irritability, confusion, depression, and seizures, underscoring its critical role in brain health.[1][5]

This guide provides an in-depth exploration of the molecular mechanisms through which pyridoxine hydrochloride exerts its effects on neuronal cell lines. We will move from its metabolic activation to its core functions as an enzymatic cofactor and a neuroprotective agent. This document is designed for researchers, scientists, and drug development professionals, offering not only a review of the established science but also practical, field-proven protocols for investigating these mechanisms in a laboratory setting.

Part 1: Metabolic Activation - The Journey from Prodrug to Bioactive Cofactor

Pyridoxine hydrochloride itself is a biologically inactive prodrug. For it to participate in cellular biochemistry, it must be converted into its active coenzyme form, pyridoxal 5'-phosphate (PLP).[6][7] This metabolic activation is a critical, multi-step process primarily occurring in the liver, but also within other tissues, including the brain.[7][8]

The pathway begins with the uptake of pyridoxine into the cell. Inside, the enzyme pyridoxal kinase phosphorylates pyridoxine to form pyridoxine 5'-phosphate (PNP).[7] Subsequently, the FMN-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) catalyzes the oxidation of PNP to the active PLP.[6][9] It is this PLP molecule that serves as the functional coenzyme for over 100 enzymatic reactions, many of which are central to neuronal function.[10] The cell maintains tight control over free PLP levels to ensure adequate supply for apo-enzymes while preventing potential toxicity.[11][12]

Caption: Metabolic activation of Pyridoxine to Pyridoxal 5'-Phosphate (PLP).

Part 2: Core Mechanisms of Action in Neuronal Cells

The versatility of PLP as a coenzyme is remarkable. Its aldehyde group can form a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes, acting as an electron sink to stabilize reaction intermediates.[13] This capability allows it to facilitate a wide range of biochemical transformations crucial for neuronal physiology.

Essential Cofactor for Neurotransmitter Synthesis

A primary function of PLP in the nervous system is its role as a coenzyme in the synthesis of several major neurotransmitters.[1][14]

-

GABA Synthesis: PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of the excitatory neurotransmitter glutamate into the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[15] A sufficient supply of GABA is critical for maintaining synaptic inhibition and preventing neuronal hyperexcitability. A deficiency in PLP can impair GABA synthesis, lowering the seizure threshold.[5]

-

Dopamine & Serotonin Synthesis: PLP is required for the activity of aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase).[13] This enzyme is responsible for the final step in the synthesis of both dopamine (from L-DOPA) and serotonin (from 5-hydroxytryptophan).[16] These catecholamine and indolamine neurotransmitters are fundamental to mood regulation, motivation, and cognitive function.[14][17]

Table 1: Key PLP-Dependent Enzymes in Neuronal Function

| Enzyme | Substrate(s) | Product(s) | Neuronal Significance |

| Glutamate Decarboxylase (GAD) | Glutamate | GABA, CO₂ | Synthesis of the primary inhibitory neurotransmitter; regulates neuronal excitability.[15] |

| Aromatic L-Amino Acid Decarboxylase (DDC) | L-DOPA, 5-HTP | Dopamine, Serotonin | Synthesis of key monoamine neurotransmitters involved in mood, cognition, and motor control.[13][16] |

| Aspartate Aminotransferase (AST) | Aspartate, α-ketoglutarate | Oxaloacetate, Glutamate | Links amino acid and carbohydrate metabolism; participates in the aspartate-glutamate shuttle.[18] |

| Alanine Aminotransferase (ALT) | Alanine, α-ketoglutarate | Pyruvate, Glutamate | Crucial for amino acid metabolism and gluconeogenesis.[11] |

| Serine Hydroxymethyltransferase (SHMT) | Serine, Tetrahydrofolate | Glycine, 5,10-Methylene-THF | Key enzyme in one-carbon metabolism, essential for nucleotide synthesis and methylation reactions.[12] |

Neuroprotective and Antioxidant Effects

Beyond its coenzymatic role, pyridoxine and its vitamers exhibit direct neuroprotective properties. Oxidative stress is a major pathogenic mechanism in several neurodegenerative diseases.[19]

-

Antioxidant Activity: Pyridoxine has been shown to possess antioxidant capabilities, protecting cells from damage induced by reactive oxygen species (ROS).[20][21] Studies suggest it can inhibit xanthine oxidase, an enzyme that produces superoxide radicals and hydrogen peroxide, thereby reducing oxidative stress.[20][22]

-

Nrf2/HO-1 Pathway Activation: Research indicates that pyridoxine can confer neuroprotection by activating the Nrf2/HO-1 pathway.[21] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins. Pyridoxine has been shown to upregulate Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme, via this pathway.[21] Furthermore, pyridoxine can promote the synthesis of glutathione (GSH), the most abundant endogenous antioxidant, which is critical for protecting neurons from oxidative damage.[19]

-

Modulation of Neuronal Excitability: By ensuring robust GABA synthesis, PLP helps to counter glutamate-induced excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[4] Pyridoxine has been shown to attenuate increases in intracellular calcium influx and glutamate levels following excitotoxic insults.[4]

Part 3: Experimental Framework for Mechanistic Investigation

To validate and explore the mechanisms of pyridoxine in a laboratory setting, a structured experimental approach is required. The following workflow and protocols provide a robust framework for studying its effects in neuronal cell lines.

Caption: General experimental workflow for studying pyridoxine's effects.

Protocol 3.1: Neuronal Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating neuronal cells. It should be optimized for the specific cell line used (e.g., SH-SY5Y, PC-12, or primary cortical neurons).

-

Cell Seeding: Plate neuronal cells onto poly-D-lysine-coated 96-well plates (for viability assays) or 6-well plates (for biochemical assays) at a predetermined optimal density.[23][24] For example, a density of 80,000 cells per coverslip in a 24-well plate is a common starting point for primary cultures.[24]

-

Culture Maintenance: Culture cells in appropriate media (e.g., DMEM/F12 with supplements) at 37°C in a humidified 5% CO₂ incubator. Allow cells to adhere and stabilize for at least 24 hours before treatment.[24]

-

Preparation of Pyridoxine HCl Stock: Prepare a sterile, concentrated stock solution of pyridoxine hydrochloride in cell culture-grade water or PBS. A 100 mM stock is typical. Filter-sterilize through a 0.22 µm filter.

-

Treatment: Dilute the pyridoxine HCl stock solution directly into the culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Always include a vehicle control group that receives an equivalent volume of the solvent (water or PBS).

-

Incubation: Incubate the cells with pyridoxine for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific endpoint being measured.

Scientist's Note: The choice of cell density is critical. Low densities can result in poor signal-to-noise ratios in plate-based assays, while excessively high densities can lead to nutrient depletion and confounding results.[23] Empirical determination of the optimal seeding density is a prerequisite for reproducible experiments.

Protocol 3.2: Assessment of Neuronal Viability (Calcein-AM Assay)

This assay measures the enzymatic activity of endogenous esterases in living cells, providing a reliable readout of cell viability.

-

Reagent Preparation: Prepare a working solution of Calcein-AM (e.g., 2 µM) in a suitable buffer like HBSS or PBS.

-

Medium Removal: After the treatment period, carefully aspirate the culture medium from the 96-well plate.

-

Cell Washing: Gently wash the cells once with 100 µL of warm PBS to remove any residual pyridoxine-containing medium.

-

Staining: Add 50 µL of the Calcein-AM working solution to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measurement: Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~525 nm.[23]

-

Data Analysis: Background-subtract the fluorescence values and normalize the data to the vehicle control group to determine the percent viability.

Protocol 3.3: Quantification of GABA and Dopamine via HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and robust method for quantifying monoamine neurotransmitters and GABA.[25]

-

Sample Preparation (Cell Lysate):

-

After treatment, place the 6-well plate on ice and wash cells twice with ice-cold PBS.

-

Add 200-300 µL of a lysis/extraction buffer (e.g., 0.1 M perchloric acid containing an internal standard) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to ensure complete lysis and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant for analysis.[26]

-

-

HPLC-ECD System Configuration:

-

Column: A C18 reverse-phase column (e.g., 3 µm particle size, 150 x 3.0 mm) is typically used.[26]

-

Mobile Phase: The mobile phase composition is critical for separation. A common mobile phase consists of a sodium phosphate buffer with EDTA, an ion-pairing agent like octanesulfonic acid, and an organic modifier like methanol or acetonitrile. The pH is typically acidic (pH 3.0-4.0).[25][27]

-

Detector: An electrochemical detector with a glassy carbon working electrode. The potential should be optimized for the analytes of interest (e.g., +0.75 V).

-

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the prepared supernatant.

-

Run the gradient or isocratic method as optimized. A typical run time is 15-20 minutes.

-

-

Quantification:

-

Identify peaks based on the retention times of pure standards (GABA, Dopamine, internal standard).

-

Quantify the concentration of each neurotransmitter by comparing the peak area (or height) to a standard curve generated from known concentrations of the standards.[28]

-

Scientist's Note: GABA is not electroactive and requires pre-column derivatization, typically with o-phthalaldehyde (OPA), to be detected via fluorescence or electrochemistry.[25][28] Dopamine can be detected directly. For simultaneous analysis, methods often rely on LC-MS/MS, which does not require derivatization for GABA.[26]

Protocol 3.4: Assay for PLP-Dependent Aminotransferase Activity

This protocol provides a general method for measuring the activity of an aminotransferase, such as aspartate aminotransferase (AST), in neuronal lysates using a spectrophotometric coupled-enzyme assay.

-

Lysate Preparation:

-

Prepare cell lysates as described in Protocol 3.3, but use a non-denaturing lysis buffer (e.g., a Tris-HCl buffer with protease inhibitors) instead of perchloric acid.[29]

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing:

-

Phosphate buffer (pH ~7.4)

-

L-aspartate (substrate)

-

α-ketoglutarate (co-substrate)

-

NADH

-

Malate dehydrogenase (MDH) (coupling enzyme)

-

-

Reaction Initiation: Add a standardized amount of neuronal lysate (e.g., 20-50 µg of total protein) to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic measurements. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.

-

Activity Calculation: The rate of NADH oxidation is proportional to the rate of oxaloacetate production by AST. Calculate the enzyme activity based on the linear rate of absorbance change (ΔA/min) and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Express activity as units per mg of protein (U/mg).

Scientist's Note: The principle of this coupled assay is that AST produces oxaloacetate, which is then immediately reduced to malate by the MDH enzyme, consuming NADH in the process. This allows for continuous monitoring of the AST reaction rate.[30] It is crucial to ensure that the coupling enzyme (MDH) is in excess so that the AST activity is the rate-limiting step.

Conclusion and Future Perspectives

Pyridoxine hydrochloride is a fundamentally important molecule for neuronal health. Its mechanism of action in neuronal cell lines is multifaceted, centered on its conversion to the active coenzyme PLP. As PLP, it governs the synthesis of critical inhibitory and excitatory neurotransmitters and serves as a linchpin in cellular metabolism. Furthermore, emerging evidence highlights its direct neuroprotective capacity through the enhancement of endogenous antioxidant systems.

The experimental protocols detailed in this guide provide a validated framework for dissecting these mechanisms. By combining assays for cell viability, neurotransmitter levels, and enzyme activity, researchers can build a comprehensive picture of pyridoxine's impact on neuronal physiology. Future research should continue to explore the interplay between pyridoxine metabolism and other cellular pathways, such as epigenetic regulation and mitochondrial function, to fully unlock its therapeutic potential in the context of neurological disorders.

References

-

Biochemical mechanism of action of vitamin B6 (pyridoxine). A, Role of... - ResearchGate . ResearchGate. Available at: [Link]

-

Vitamin B6 and Neurotransmitters – Discover the Key to a Healthy Brain - ALoe Vera Centar . ALoe Vera Centar. Available at: [Link]

-

What are the benefits of Vitamin B6? - Ketone-IQ Help Center . Ketone-IQ. Available at: [Link]

-

The Role of Vitamin B6 in Nervous System Health - AUVON . AUVON. Available at: [Link]

-

How Vitamin B6 Impacts Brain Function - MindGain . MindGain. Available at: [Link]

-

Vitamin B6 and its crucial role in brain function . Unknown Source. Available at: [Link]

-

Vitamin B6 | Coenzyme, Pyridoxal & Pyridoxamine | Britannica . Britannica. Available at: [Link]

-

A Complex Interplay of Vitamin B1 and B6 Metabolism with Cognition, Brain Structure, and Functional Connectivity in Older Adults - Frontiers . Frontiers. Available at: [Link]

-

Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC - PubMed Central . NIH National Library of Medicine. Available at: [Link]

-

Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro . PubMed. Available at: [Link]

-

The status of vitamin B6 metabolism in brains of genetically epilepsy-prone rats - PubMed . PubMed. Available at: [Link]

-

What is the mechanism of Pyridoxine Hydrochloride? - Patsnap Synapse . Patsnap. Available at: [Link]

-

Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation - PMC . NIH National Library of Medicine. Available at: [Link]

-

Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC . NIH National Library of Medicine. Available at: [Link]

-

Blood Brain Barrier: The Role of Pyridoxine - Innovations in Clinical Neuroscience . NIH National Library of Medicine. Available at: [Link]

-

Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PubMed . PubMed. Available at: [Link]

-

B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin - PubMed Central . NIH National Library of Medicine. Available at: [Link]

-

Effects of vitamin B6 and its related compounds on survival of cultured brain neurons . Unknown Source. Available at: [Link]

-

Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme - NIH . NIH National Library of Medicine. Available at: [Link]

-

Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - Frontiers . Frontiers. Available at: [Link]

-

Neuroprotective actions of pyridoxine | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Pyridoxine Deficiency Exacerbates Neuronal Damage after Ischemia by Increasing Oxidative Stress and Reduces Proliferating Cells and Neuroblasts in the Gerbil Hippocampus - MDPI . MDPI. Available at: [Link]

-

A novel pyridoxal 5'-phosphate-dependent amino acid racemase in the Aplysia californica central nervous system - PubMed . PubMed. Available at: [Link]

-

Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - MDPI . MDPI. Available at: [Link]

-

Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf . NIH National Library of Medicine. Available at: [Link]

-

Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro . Biomedicine & Pharmacotherapy. Available at: [Link]

-

HPLC Methods for analysis of Dopamine - HELIX Chromatography . HELIX Chromatography. Available at: [Link]

-

Pyridoxine Deficiency and Neurologic Dysfunction: An Unlikely Association - PMC - NIH . NIH National Library of Medicine. Available at: [Link]

-

The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - MDPI . MDPI. Available at: [Link]

-

Can we estimate neurotransmitter (dopamine and GABA) from cell culture media after activating neurons? Is there any methods other than HPLC? | ResearchGate . ResearchGate. Available at: [Link]

-

High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - NIH . NIH National Library of Medicine. Available at: [Link]

-

Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway | Cellular and Molecular Biology . Cellular and Molecular Biology. Available at: [Link]

-

Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed . PubMed. Available at: [Link]

-

Pyridoxine Deficiency Exacerbates Neuronal Damage after Ischemia by Increasing Oxidative Stress and Reduces Proliferating Cells and Neuroblasts in the Gerbil Hippocampus - PubMed . PubMed. Available at: [Link]

-

Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme - PubMed Central . NIH National Library of Medicine. Available at: [Link]

-

Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central . NIH National Library of Medicine. Available at: [Link]

-

Synaptic Structure Quantification in Cultured Neurons - PMC . NIH National Library of Medicine. Available at: [Link]

-

Development of a platform to investigate long-term potentiation in human iPSC-derived neuronal networks - PMC . NIH National Library of Medicine. Available at: [Link]

-

Protocol for Neuronal Live-imaging of primary cultures . protocols.io. Available at: [Link]

-

Assay of Aspartate Aminotransferase Activity: Effects of Serum and Serum Proteins on Oxalacetate Decarboxylation and Dialysis - ResearchGate . ResearchGate. Available at: [Link]

-

A selective assay for prephenate aminotransferase activity in suspension-cultured cells of Nicotiana silvestris - PubMed . PubMed. Available at: [Link]

Sources

- 1. auvonhealth.com [auvonhealth.com]

- 2. Vitamin B6 | Coenzyme, Pyridoxal & Pyridoxamine | Britannica [britannica.com]

- 3. B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridoxine Deficiency and Neurologic Dysfunction: An Unlikely Association - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]

- 7. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The status of vitamin B6 metabolism in brains of genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. B6 and Neurotransmitters - Key to Brain Health [aloevera-centar.com]

- 11. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 14. tastyvites.com [tastyvites.com]

- 15. Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are the benefits of Vitamin B6? - Ketone-IQ Help Center [help.ketone.com]

- 18. researchgate.net [researchgate.net]

- 19. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway | Cellular and Molecular Biology [cellmolbiol.org]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. helixchrom.com [helixchrom.com]

- 28. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Neuronal Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. researchgate.net [researchgate.net]

From Inactive Precursor to Essential Cofactor: A Technical Guide to the Metabolic Activation of Pyridoxine to Pyridoxal-5'-Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract